4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with aldehydes. The Paal-Knorr reaction is a notable method for synthesizing thiophene derivatives, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide . Industrial production methods often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-((p-Tolyloxy)methyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant with a thiophene nucleus.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H12O2S |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-[(4-methylphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2S/c1-10-2-4-12(5-3-10)15-8-11-6-13(7-14)16-9-11/h2-7,9H,8H2,1H3 |
InChI Key |
AOOFNEICQZRRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CSC(=C2)C=O |
Origin of Product |
United States |
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